molecular formula C15H10FNO2 B6400571 4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid CAS No. 1262006-23-4

4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid

Cat. No.: B6400571
CAS No.: 1262006-23-4
M. Wt: 255.24 g/mol
InChI Key: DQOTWCIETOLUGX-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the use of 5-cyano-2-fluorophenylboronic acid as a starting material . The synthetic route may involve:

    Borylation: Introduction of the boronic acid group.

    Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form the desired aromatic compound.

    Oxidation: Conversion of intermediate products to the final benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, optimized for yield and efficiency. This could include continuous flow reactors and automated systems to handle the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyano-2-fluorophenyl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-6-11(15(18)19)3-4-12(9)13-7-10(8-17)2-5-14(13)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOTWCIETOLUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689794
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-23-4
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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